molecular formula C11H14N2O B13062290 3-(5-amino-1H-indol-1-yl)propan-1-ol

3-(5-amino-1H-indol-1-yl)propan-1-ol

Cat. No.: B13062290
M. Wt: 190.24 g/mol
InChI Key: HIMMPEUTMHRCPH-UHFFFAOYSA-N
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Description

3-(5-amino-1H-indol-1-yl)propan-1-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole ring substituted with an amino group at the 5-position and a propanol chain at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-1H-indol-1-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The amino group can be introduced through nucleophilic substitution reactions, and the propanol chain can be added via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-1H-indol-1-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-amino-1H-indol-1-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-amino-1H-indol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The amino group may enhance binding affinity through hydrogen bonding and electrostatic interactions. The propanol chain can influence the compound’s solubility and bioavailability .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-(5-aminoindol-1-yl)propan-1-ol

InChI

InChI=1S/C11H14N2O/c12-10-2-3-11-9(8-10)4-6-13(11)5-1-7-14/h2-4,6,8,14H,1,5,7,12H2

InChI Key

HIMMPEUTMHRCPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCCO)C=C1N

Origin of Product

United States

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